

# 5-Fluoro-2-nitrobenzaldehyde: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 5-Fluoro-2-nitrobenzaldehyde

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This technical guide provides an in-depth overview of **5-Fluoro-2-nitrobenzaldehyde**, a key intermediate in organic synthesis. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis.

## Chemical Structure and IUPAC Name

**5-Fluoro-2-nitrobenzaldehyde** is an aromatic compound with the chemical formula  $C_7H_4FNO_3$ .<sup>[1][2][3]</sup> Its structure consists of a benzene ring substituted with a fluorine atom at position 5, a nitro group at position 2, and a formyl (aldehyde) group at position 1.

The IUPAC name for this compound is **5-fluoro-2-nitrobenzaldehyde**.<sup>[2][4]</sup> It is also known by other synonyms such as 2-nitro-5-fluorobenzaldehyde and 4-fluoro-2-formylnitrobenzene.<sup>[4]</sup> The Chemical Abstracts Service (CAS) registry number for this compound is 395-81-3.<sup>[1][4]</sup>

## Physicochemical and Spectral Data

A summary of the key quantitative data for **5-Fluoro-2-nitrobenzaldehyde** is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>4</sub> FNO <sub>3</sub>	[1][2][3]
Molecular Weight	169.11 g/mol	[2]
Melting Point	92-94 °C	[5]
Boiling Point	153 °C at 23 mmHg	[5]
Density (Predicted)	1.443 ± 0.06 g/cm <sup>3</sup>	[5]
Appearance	White to light yellow or light orange powder/crystal	[1][5]
Solubility	Insoluble in water	[5]
<sup>1</sup> H-NMR (CDCl <sub>3</sub> , δ)	10.44 (d, 1H), 8.22 (dd, 1H), 7.62 (dd, 1H), 7.41 (ddd, 1H)	[1]

## Experimental Protocols

Detailed methodologies for the synthesis of **5-Fluoro-2-nitrobenzaldehyde** are crucial for researchers. Below are established experimental protocols.

### Synthesis from 5-Fluoro-2-nitrobenzyl alcohol

This protocol describes the oxidation of 5-fluoro-2-nitrobenzyl alcohol to yield **5-Fluoro-2-nitrobenzaldehyde**.

Materials:

- 5-fluoro-2-nitrobenzyl alcohol (13.92 g, 81.08 mmol)
- Dichloromethane (284 mL)
- 4Å molecular sieves (73 g)
- Pyridinium dichromate (PDC) (36.58 g, 97.3 mmol)
- Silica gel

- Ethyl acetate
- Hexane

Procedure:

- Dissolve 5-fluoro-2-nitrobenzyl alcohol in dichloromethane in a suitable reaction vessel.
- Add 4Å molecular sieves and pyridinium dichromate to the solution.
- Stir the reaction mixture vigorously at 20 °C for 6 hours.
- Monitor the reaction for completion using an appropriate technique (e.g., TLC).
- Upon completion, filter the crude reaction mixture through a short column of silica gel to remove solid residues.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- Purify the resulting residue by flash column chromatography on silica gel, using a 10-20% ethyl acetate/hexane mixture as the eluent.
- This procedure yields **5-fluoro-2-nitrobenzaldehyde** (9.43 g, 69% yield) as a colorless oil.  
[\[1\]](#)

## Synthesis from 5-Fluoro-2-nitrotoluene

This alternative synthesis route involves the bromination of 5-fluoro-2-nitrotoluene followed by oxidation.

Materials:

- 5-Fluoro-2-nitrotoluene (1 g, 6.45 mmol)
- N-Bromosuccinimide (NBS) (2.29 g, 12.9 mmol initially, then 1.15 g, 6.45 mmol)
- 2,2'-Azobis(2-methylpropionitrile) (AIBN) (0.1 g, 0.65 mmol, catalytic amount)
- Dry carbon tetrachloride (15 mL)

- Tetrabutylammonium chromate (6.1 g, 8.65 mmol)
- Dry chloroform (20 mL)
- Ethyl acetate
- Petroleum ether

Procedure:

- Reflux a mixture of 5-fluoro-2-nitrotoluene, NBS, and a catalytic amount of AIBN in dry carbon tetrachloride for 4 hours.
- Cool the reaction mixture to room temperature and add another portion of NBS and AIBN.
- Reflux the mixture for an additional 4 hours.
- After cooling, filter off the succinimide by-product.
- Concentrate the filtrate under vacuum to obtain the crude bromide compound.
- Slowly add the crude bromide to a solution of tetrabutylammonium chromate in dry chloroform and reflux for 2 hours.
- Monitor the consumption of the bromide by TLC.
- Once the reaction is complete, concentrate the mixture under vacuum.
- Purify the crude product by column chromatography using a 1:99 mixture of ethyl acetate and petroleum ether to yield the final product.<sup>[4]</sup>

## Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **5-Fluoro-2-nitrobenzaldehyde** from 5-fluoro-2-nitrobenzyl alcohol.



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Caption: Synthesis workflow for **5-Fluoro-2-nitrobenzaldehyde**.

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## References

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- To cite this document: BenchChem. [5-Fluoro-2-nitrobenzaldehyde: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b184836#5-fluoro-2-nitrobenzaldehyde-structure-and-iupac-name]

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)